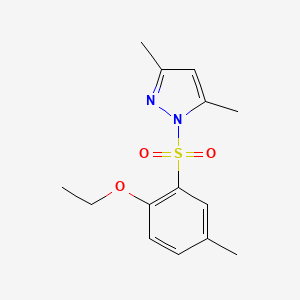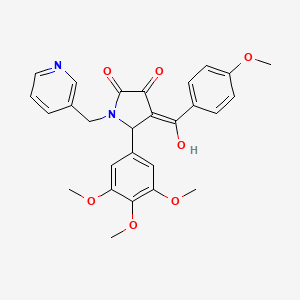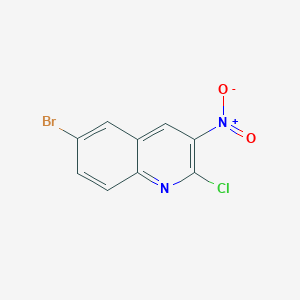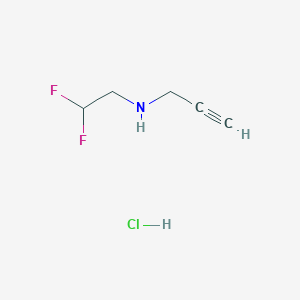
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as EMDP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. EMDP belongs to the family of pyrazole sulfonamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of EMDP is not yet fully understood. However, it is believed that EMDP exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α.
Biochemical and Physiological Effects
EMDP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of inflammation and pain. Additionally, EMDP has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EMDP is its low toxicity and high efficacy, making it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, one of the limitations of EMDP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
The potential applications of EMDP in the field of medicine are vast and varied. Some of the future directions for research on EMDP include:
1. Investigating the potential of EMDP as a treatment for other inflammatory conditions such as asthma, psoriasis, and inflammatory bowel disease.
2. Developing new formulations of EMDP that can improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of EMDP in humans to determine its safety and efficacy.
4. Investigating the potential of EMDP as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
EMDP is a promising candidate for the development of new anti-inflammatory and analgesic drugs. Its low toxicity and high efficacy make it an attractive option for the treatment of various inflammatory conditions. Further research is needed to fully understand the mechanism of action of EMDP and to explore its potential applications in the field of medicine.
Métodos De Síntesis
EMDP can be synthesized using a simple and efficient method that involves the reaction of 1-(2-ethoxy-5-methylphenyl) hydrazine with 3,5-dimethyl-1-sulfonylpyrazole in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
EMDP has been extensively studied for its potential applications in the field of medicine. Several research studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-7-6-10(2)8-14(13)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVFOJPUQHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)


![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)
![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)
